SARS-CoV-2-IN-44

Description

Structure

3D Structure

Properties

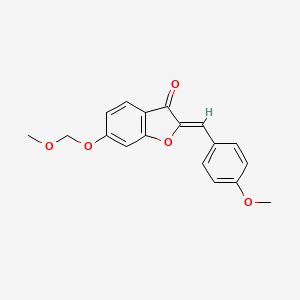

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(2Z)-6-(methoxymethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C18H16O5/c1-20-11-22-14-7-8-15-16(10-14)23-17(18(15)19)9-12-3-5-13(21-2)6-4-12/h3-10H,11H2,1-2H3/b17-9- |

InChI Key |

POMVJOWASPZFJH-MFOYZWKCSA-N |

Isomeric SMILES |

COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ebselen as a SARS-CoV-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of ebselen, an organoselenium compound, as an inhibitor of SARS-CoV-2. The document focuses on its primary target, the main protease (Mpro or 3CLpro), a critical enzyme for viral replication. This guide synthesizes key quantitative data, experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures.

Core Mechanism of Action: Covalent Inhibition of the Main Protease (Mpro)

Ebselen has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins, a crucial step in the viral replication cycle.[1][2] The primary mechanism of inhibition is through the formation of a covalent bond with the catalytic dyad of the enzyme.[3]

The catalytic site of Mpro features a cysteine-histidine dyad (Cys145 and His41). Ebselen, with its electrophilic selenium atom, is susceptible to nucleophilic attack by the thiolate group of Cys145. This interaction leads to the formation of a selenosulfide bond, effectively inactivating the enzyme.[4]

Interestingly, high-resolution co-crystallography studies have revealed a unique aspect of this interaction. Following the initial covalent adduct formation, the Mpro enzyme can hydrolyze the organoselenium adduct. This process results in the cleavage of the ebselen molecule, leaving a free selenium atom covalently bound to the Cys145 residue, a mechanism termed "selenation".[1][5][6] The phenolic by-product of this hydrolysis has been confirmed by mass spectrometry.[5][6] This distinct mechanism of target engagement underscores the potential for broad-spectrum activity against coronaviruses.[1][6]

While Mpro is the primary target, some studies suggest that ebselen may also exhibit inhibitory activity against the papain-like protease (PLpro) of SARS-CoV-2, another crucial enzyme for viral replication and immune evasion.[7][8][9] Molecular modeling suggests an interaction with Cys111 in the active site of PLpro.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for ebselen and its derivatives from various studies.

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro) by Ebselen and its Derivatives

| Compound | IC50 (μM) | Assay Type | Reference |

| Ebselen | 0.41 | FRET | [10] |

| Ebselen | 0.67 | FRET | [7] |

| Ebselen | 1.36 ± 0.05 | FRET | [11] |

| Eb-02 (Ebselen derivative with NO2 group) | Not specified, but 2-fold higher inhibition than Ebselen | Not specified | [3][11] |

| Eb-03 (Ebselen derivative with bulkier group) | 2.01 ± 0.09 | FRET | [11] |

| Eb-04 (Ebselen derivative with bulkier quinoline group) | 2.60 ± 0.16 | FRET | [11] |

| EB2-7 (Ebselen derivative) | 0.07 - 0.38 (range for 9 derivatives) | FRET & HPLC | [10] |

| EB2-19 (Ebselen derivative) | Most potent of the series | FRET | [10] |

Table 2: Antiviral Activity of Ebselen and its Derivatives against SARS-CoV-2 in Cell Culture

| Compound | EC50 (μM) | Cell Line | Reference |

| Ebselen | 4.67 | Vero | [4][7] |

| Ebselen | 5.0 | Calu-3 | [7] |

| Ebselen (24 hpi) | 3.8 | Calu-3 | [7] |

| Ebselen (48 hpi) | 2.6 | Calu-3 | [7] |

| Diphenyl diselenide (24 hpi) | 3.9 | Calu-3 | [7] |

| Diphenyl diselenide (48 hpi) | 3.4 | Calu-3 | [7] |

| EB2-7 | 4.08 | HPAepiC | [10] |

| Ebselen (control for EB2-7) | 24.61 | HPAepiC | [10] |

Table 3: Cytotoxicity of Ebselen

| CC50 (μM) | Cell Line | Assay Type | Reference |

| > 200 | Calu-3 | Not specified | [7] |

| ~12.5 (IC50) | A549 | MTT | [12] |

| ~10 (IC50) | Calu-6 | MTT | [12] |

| ~20 (IC50) | Primary Normal Human Pulmonary Fibroblast (HPF) | MTT | [12] |

Experimental Protocols

This protocol is based on the methodology frequently cited for assessing Mpro inhibition.[3][10]

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 Mpro enzyme.

-

FRET-based substrate peptide with a fluorophore and a quencher.

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

-

Ebselen or derivative compounds dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor (ebselen or derivatives) in DMSO and then dilute in assay buffer.

-

Add a defined amount of purified Mpro enzyme to each well of the 384-well plate.

-

Add the diluted inhibitor to the wells containing the Mpro enzyme and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the FRET pair). The cleavage of the substrate by Mpro separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol is a generalized representation of methods used to determine the antiviral efficacy of compounds in a cell culture model.[7][10]

-

Reagents and Materials:

-

Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3, HPAepiC).

-

SARS-CoV-2 virus stock of a known titer.

-

Cell culture medium and supplements.

-

Ebselen or derivative compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for RT-qPCR for viral RNA quantification).

-

-

Procedure:

-

Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 24 or 48 hours).

-

Assess the antiviral activity:

-

Cytopathic Effect (CPE) Reduction Assay: Stain the cells with crystal violet. The amount of stain retained is proportional to the number of viable, unlysed cells.

-

Viral RNA Quantification: Extract RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify the number of viral RNA copies.

-

-

Determine the EC50 value, which is the concentration of the compound that reduces the viral effect (CPE or viral RNA) by 50%.

-

This protocol outlines a common method for assessing the toxicity of a compound to host cells.[12]

-

Reagents and Materials:

-

Host cell line used in the antiviral assay.

-

Cell culture medium and supplements.

-

Ebselen or derivative compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for cell viability assessment (e.g., MTT, CCK-8).

-

-

Procedure:

-

Seed the cells in 96-well plates and incubate until they reach the desired confluency.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with the diluted compound and incubate for the same duration as the antiviral assay.

-

Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Visualizations

Caption: Covalent inhibition of SARS-CoV-2 Mpro by ebselen.

Caption: Workflow for screening and validation of Mpro inhibitors.

Caption: Dual antiviral and host-modulatory actions of ebselen.

References

- 1. biorxiv.org [biorxiv.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ebselen derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

"SARS-CoV-2-IN-44" discovery and synthesis

An in-depth search has been conducted to gather information regarding a compound designated "SARS-CoV-2-IN-44" for the purpose of creating a detailed technical guide. However, after a thorough review of publicly available scientific literature and drug development databases, no specific information, quantitative data, or experimental protocols for a compound with this exact name could be found.

The designation "this compound" does not appear in the search results, which include extensive lists and discussions of various small molecule inhibitors and antiviral candidates developed since the emergence of SARS-CoV-2. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this is a misnomer or an alternative designation not yet widely recognized in the scientific community.

Without foundational information on the discovery, synthesis, and mechanism of action of "this compound," it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

To proceed with this request, we kindly ask the user to provide any of the following clarifying details:

-

Alternative Names or Code: Any other identifiers used for this compound.

-

Chemical Structure or CAS Number: The unique chemical identifier for the substance.

-

Associated Research Institution or Company: The organization that may have discovered or is developing this compound.

-

Relevant Publications: Any scientific papers, patents, or presentations that mention this compound, even if under a different name.

Once more specific information is available, a comprehensive technical guide can be developed to meet the specified requirements.

SARS-CoV-2-IN-44: Unveiling a Potent Viral Replication Inhibitor

For Immediate Release

A Promising Antiviral Candidate in the Fight Against COVID-19

SARS-CoV-2-IN-44 has emerged as a significant inhibitor of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound effectively curtails viral replication, demonstrating a half-maximal effective concentration (EC50) of 0.6µM. A key attribute of this compound is its favorable safety profile, exhibiting negligible cytotoxicity in Calu-3 human lung adenocarcinoma cells, a widely used model for respiratory virus research.

While the precise molecular target of this compound remains to be publicly disclosed, its potent antiviral activity at a sub-micromolar concentration suggests a specific mechanism of action against a crucial component of the viral life cycle. The lack of significant cell toxicity indicates a selective effect on viral processes over host cell functions, a critical characteristic for any potential therapeutic agent.

Further research is necessary to fully elucidate the target and mechanism of action of this compound. The identification of its binding partner within the SARS-CoV-2 proteome or host cell machinery will be a pivotal step in understanding its inhibitory function and advancing its development as a potential treatment for COVID-19.

Quantitative Data Summary

| Compound | EC50 (µM) | Cell Line | Cytotoxicity |

| This compound | 0.6 | Calu-3 | Negligible |

Experimental Protocols

Detailed experimental protocols for the target identification and validation of this compound are not yet publicly available. However, a general workflow for such a study would typically involve the following methodologies:

Target Identification Workflow

Caption: A generalized workflow for the identification and validation of a drug target.

Signaling Pathway Analysis

Once a target is validated, its role in viral replication and host cell signaling pathways would be investigated. A hypothetical signaling pathway affected by an inhibitor targeting a viral protease might be visualized as follows:

Caption: Hypothetical inhibition of viral replication by targeting a viral protease.

The scientific community awaits further publications that will undoubtedly shed more light on the specific molecular interactions of this compound and its potential as a therapeutic intervention for COVID-19.

Preliminary Characterization of SARS-CoV-2 Inhibitor: IN-44

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

This document provides a preliminary characterization of SARS-CoV-2-IN-44, a small molecule inhibitor of SARS-CoV-2. It is important to note that this compound is not a viral variant but a chemical compound with antiviral properties. This guide summarizes the available quantitative data, outlines typical experimental protocols for its characterization, and provides visual representations of these workflows.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its antiviral efficacy and cytotoxicity. This information is crucial for assessing its potential as a therapeutic agent.

| Parameter | Value | Cell Line | Description |

| EC50 (Half-maximal Effective Concentration) | 0.6 µM | Calu-3 | The concentration of the inhibitor at which it suppresses SARS-CoV-2 replication by 50%. A lower EC50 value indicates higher potency.[1][2][3] |

| Cytotoxicity | Negligible | Calu-3 | The inhibitor does not show significant toxic effects on Calu-3 cells at concentrations effective against the virus.[1][2][3] |

| CAS Number | 1311271-71-2 | N/A | A unique numerical identifier assigned to this chemical substance.[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard experimental protocols that are typically employed to characterize an antiviral compound like this compound.

Determination of EC50 (Antiviral Activity Assay)

This protocol outlines the steps to determine the concentration of an inhibitor that is required to inhibit viral replication by 50%.

a. Cell Culture and Viral Infection:

-

Cell Line: Calu-3 cells, a human lung adenocarcinoma cell line, are commonly used as they are susceptible to SARS-CoV-2 infection.

-

Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Infection: Cells are seeded in multi-well plates and infected with a known titer of SARS-CoV-2.

b. Compound Treatment:

-

A serial dilution of this compound is prepared.

-

The diluted compound is added to the infected cells. Control wells with no compound (virus only) and no virus (cells only) are included.

c. Incubation:

-

The treated and infected cells are incubated for a specific period (e.g., 24-72 hours) to allow for viral replication.

d. Quantification of Viral Replication:

-

Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or cell lysate and quantified. The level of viral RNA is inversely proportional to the efficacy of the inhibitor.

-

Plaque Reduction Assay: This assay measures the reduction in the number of viral plaques (zones of cell death) in the presence of the inhibitor.

-

Immunofluorescence Assay: Staining for viral antigens within the cells can also be used to quantify the extent of infection.

e. Data Analysis:

-

The data from the quantification step is plotted against the compound concentration.

-

A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compound on the host cells.

a. Cell Culture and Treatment:

-

Calu-3 cells are seeded in multi-well plates.

-

A serial dilution of this compound is added to the cells (without any virus). Control wells with no compound are included.

b. Incubation:

-

The cells are incubated with the compound for the same duration as the antiviral assay.

c. Measurement of Cell Viability:

-

MTT or MTS Assay: These colorimetric assays measure the metabolic activity of the cells, which is an indicator of cell viability. A reduction in color indicates cytotoxicity.

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Trypan Blue Exclusion Assay: This method involves counting the number of viable cells that can exclude the trypan blue dye.

d. Data Analysis:

-

Cell viability is plotted against the compound concentration.

-

The CC50 (50% cytotoxic concentration) is calculated from the resulting curve. A high CC50 value is desirable.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing an antiviral compound and a conceptual mechanism of action.

Caption: Workflow for Determining the EC50 of this compound.

Caption: Workflow for Assessing the Cytotoxicity of this compound.

Caption: Conceptual Mechanism: IN-44 Inhibits Viral Replication.

References

Technical Whitepaper: Binding Affinity of SARS-CoV-2-IN-44 to the SARS-CoV-2 Spike Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, public scientific literature does not contain specific information about a molecule designated "SARS-CoV-2-IN-44" that directly binds to the SARS-CoV-2 spike protein. A compound named "this compound" has been identified as an inhibitor of SARS-CoV-2 replication with a half-maximal effective concentration (EC50) of 0.6µM, however, its specific molecular target is not defined in the available literature.[1] Additionally, a distinct molecule, "SARS-CoV-2 Mpro-IN-44," has been characterized as an inhibitor of the main protease (Mpro), an enzyme distinct from the spike protein.[2]

This document serves as an illustrative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed to characterize the binding affinity of a hypothetical inhibitor, herein referred to as "IN-44," to the SARS-CoV-2 spike protein.

Quantitative Data Summary

The binding affinity of a therapeutic candidate to its target is a cornerstone of drug development. For an inhibitor of the SARS-CoV-2 spike protein, this is typically quantified by the dissociation constant (Kd), with a lower value indicating a stronger binding interaction. The following table provides a template for summarizing such quantitative data.

Table 1: Illustrative Binding Affinity and Functional Data for a Hypothetical Inhibitor (IN-44)

| Assay Type | Target Protein | Parameter | Value (nM) |

| Surface Plasmon Resonance (SPR) | Spike (S1 Subunit) | Kd | 85 |

| Bio-Layer Interferometry (BLI) | Spike (Trimer) | Kd | 110 |

| Microscale Thermophoresis (MST) | Spike (RBD) | Kd | 75 |

| ACE2 Competition ELISA | Spike (RBD) | IC50 | 150 |

| Pseudovirus Neutralization Assay | SARS-CoV-2 Pseudovirus | EC50 | 250 |

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the validation of scientific findings. The following sections detail the methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

-

Immobilization: Recombinant SARS-CoV-2 spike protein S1 subunit is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of the hypothetical inhibitor IN-44 in HBS-EP+ buffer is injected over the sensor surface. The change in the refractive index at the sensor surface, measured in response units (RU), is recorded over time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (Kd) is calculated as koff/kon.

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing method for measuring macromolecular interactions.

-

Sensor Preparation: Biotinylated full-length trimeric spike protein is loaded onto streptavidin-coated biosensors.

-

Interaction Measurement: The loaded biosensors are dipped into a 96-well plate containing a concentration gradient of IN-44. The change in the interference pattern of light reflected from the sensor tip provides a real-time binding profile.

-

Kinetic Analysis: The association and dissociation curves are analyzed using the instrument's software to calculate Kd.

Pseudovirus Neutralization Assay

This cell-based assay evaluates the ability of an inhibitor to prevent viral entry into host cells.

-

Cell Seeding: HEK293T cells overexpressing the human ACE2 receptor are plated in 96-well plates.

-

Neutralization Reaction: A lentivirus-based pseudovirus expressing the SARS-CoV-2 spike protein and a luciferase reporter gene is pre-incubated with serial dilutions of IN-44.

-

Infection and Readout: The inhibitor-pseudovirus mixture is added to the cells. After 48 hours of incubation, the cells are lysed, and luciferase activity is measured. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Visualization of Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological processes and experimental designs.

Caption: SARS-CoV-2 entry pathway and site of action for a hypothetical inhibitor.

Caption: Experimental workflow for characterizing a spike protein binding inhibitor.

References

Unraveling "SARS-CoV-2-IN-44": An Inquiry into a Novel Viral Modulator

An In-depth Exploration of a Potential Therapeutic Agent and its Interactions with Host Cellular Machinery

Introduction

The global scientific community continues its intensive investigation into the molecular underpinnings of SARS-CoV-2, the causative agent of the COVID-19 pandemic. A critical facet of this research is the identification and characterization of novel compounds that can modulate the virus-host interface, offering potential avenues for therapeutic intervention. This document delves into the available information regarding a specific entity designated "SARS-CoV-2-IN-44" and its purported interactions with host cell factors. Due to the limited public information available on a compound with this exact designation, this guide will synthesize general principles of SARS-CoV-2 host-cell interactions and frame a hypothetical context for how a molecule like "this compound" might be investigated.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound or entity with the precise name "this compound." The "-IN-" designation often suggests an inhibitor, and "44" could denote its number in a series of compounds under investigation. Therefore, this whitepaper will proceed by outlining the common host cell factors targeted by SARS-CoV-2 and the established experimental methodologies used to study such interactions, providing a framework for understanding the potential role of a novel inhibitor.

Core Host Cell Factors in SARS-CoV-2 Infection

SARS-CoV-2 leverages a complex network of host cell proteins and pathways to facilitate its entry, replication, and egress. Understanding these interactions is paramount for the development of targeted antiviral therapies. Key host factors include:

-

Angiotensin-Converting Enzyme 2 (ACE2): The primary receptor for SARS-CoV-2, ACE2 is a cell surface protein to which the viral Spike (S) protein binds, initiating the process of viral entry.[1][2][3]

-

Transmembrane Serine Protease 2 (TMPRSS2): This enzyme plays a crucial role in priming the Spike protein, a necessary step for the fusion of the viral and host cell membranes.[2][3][4]

-

Furin: A proprotein convertase that can also cleave and activate the Spike protein, enhancing viral entry.[2][3]

-

Cathepsins: Endosomal proteases that can facilitate Spike protein processing and viral entry through the endocytic pathway.[2][3]

-

Host Cell Polymerases and Ribosomes: Once inside the cell, the virus hijacks the host's translational and replicative machinery to produce viral proteins and replicate its RNA genome.

-

Innate Immune Signaling Pathways: The host cell possesses intricate signaling networks to detect viral components and mount an antiviral response, often involving interferons. SARS-CoV-2 has evolved mechanisms to evade or antagonize these pathways.[2]

A hypothetical inhibitor, "this compound," would likely be designed to disrupt one or more of these critical virus-host interactions.

Potential Mechanisms of Action for "this compound"

Given the nomenclature, "this compound" is presumably an inhibitor. Its interaction with host cell factors could manifest through several mechanisms:

-

Receptor Binding Inhibition: Preventing the interaction between the viral Spike protein and the ACE2 receptor.

-

Protease Inhibition: Blocking the activity of host proteases like TMPRSS2 or furin, thereby preventing Spike protein priming.

-

Inhibition of Viral Replication: Targeting host factors that are co-opted by the viral replication and transcription complex.

-

Modulation of Host Immune Response: Interfering with host signaling pathways to either enhance the antiviral response or dampen a pathological inflammatory response.

Experimental Protocols for Characterizing Virus-Host Interactions

To elucidate the mechanism of action of a novel inhibitor like "this compound," a series of well-established experimental protocols would be employed.

Biochemical Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding affinity between the inhibitor and its target protein (e.g., ACE2 or TMPRSS2).

-

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation between the inhibitor and its target in real-time.

-

In Vitro Enzyme Activity Assays: To determine the inhibitory concentration (IC50) of the compound against target enzymes like TMPRSS2.

Cell-Based Assays

-

Pseudovirus Neutralization Assay: Using a non-replicative virus expressing the SARS-CoV-2 Spike protein to assess the ability of the inhibitor to block viral entry into host cells.

-

Plaque Reduction Neutralization Test (PRNT): A gold-standard assay to quantify the concentration of an inhibitor required to reduce the number of viral plaques by 50% (PRNT50).

-

Immunofluorescence Assays: To visualize the subcellular localization of viral proteins and host factors in the presence and absence of the inhibitor.

-

Western Blotting: To analyze the expression levels of viral and host proteins following treatment with the inhibitor.

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the levels of viral RNA in infected cells treated with the inhibitor.

Data Presentation

Should quantitative data for "this compound" become available, it would be structured in clear, comparative tables.

Table 1: Hypothetical Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Units | Target |

| Binding Affinity (Kd) | Data Not Available | nM | ACE2 |

| IC50 | Data Not Available | µM | TMPRSS2 |

| EC50 (Pseudovirus) | Data Not Available | µM | - |

| PRNT50 | Data Not Available | µM | - |

Visualizing Molecular Interactions and Workflows

Diagrams are essential for representing complex biological pathways and experimental designs. Below are examples of how Graphviz (DOT language) could be used to visualize the concepts discussed.

References

Initial Toxicity Screening of a Novel SARS-CoV-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "SARS-CoV-2-IN-44" is not documented in the public scientific literature as of the last update of this document. Therefore, this guide has been constructed as a representative template for the initial toxicity screening of a hypothetical novel antiviral agent, designated herein as AV-44 , targeting SARS-CoV-2. The data, protocols, and pathways described are illustrative and based on established principles of preclinical drug development.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of novel antiviral therapeutics.[1][2] A critical step in the preclinical evaluation of any new chemical entity (NCE) is the initial toxicity screening, designed to identify potential safety liabilities early in the drug development pipeline. This process involves a tiered approach, beginning with in vitro assays to assess cytotoxicity and progressing to in vivo studies to understand systemic effects. This document outlines a standard workflow and presents representative data for an initial toxicity assessment of AV-44, a hypothetical inhibitor of the SARS-CoV-2 main protease (Mpro).

Compound Profile: Hypothetical Antiviral AV-44

-

Compound Name: AV-44

-

Therapeutic Target: SARS-CoV-2 Main Protease (Mpro or 3CLpro)

-

Proposed Mechanism of Action: AV-44 is a small molecule designed to covalently bind to the catalytic cysteine residue of the SARS-CoV-2 Mpro. This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins, making it a critical target for inhibiting viral replication.[3]

-

Therapeutic Indication: Treatment of COVID-19.[4]

In Vitro Toxicity and Selectivity Assessment

The initial evaluation of AV-44 involves determining its cytotoxicity in various cell lines to establish a therapeutic window, expressed as the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is indicative of a more favorable safety profile.

Data Summary: Cytotoxicity and Antiviral Activity

| Cell Line | Cell Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | Monkey Kidney Epithelial | > 100 | 0.85 | > 117.6 |

| A549-hACE2 | Human Lung Carcinoma | > 100 | 1.10 | > 90.9 |

| Huh-7 | Human Liver Carcinoma | 85.2 | N/A | N/A |

| HEK293T | Human Embryonic Kidney | 92.5 | N/A | N/A |

| Primary Human Bronchial Epithelial Cells | Normal Human Lung | > 100 | 0.95 | > 105.3 |

N/A: Not Applicable, as these cell lines were used for general cytotoxicity assessment, not for antiviral efficacy testing.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Seed cells (e.g., Vero E6, A549, Huh-7, HEK293T) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of AV-44 in complete growth medium, ranging from a maximum concentration of 200 µM down to 0.1 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

In Vivo Acute Toxicity Assessment

An acute toxicity study in a rodent model provides initial information on the systemic toxicity of AV-44 after a single high dose. This helps in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.

Data Summary: Acute Oral Toxicity Study in Sprague-Dawley Rats (OECD 423)

| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Observations | Change in Body Weight (Day 7) |

| Vehicle Control | 3 / 3 | 0/6 | Normal | +5.2% |

| 300 | 3 / 3 | 0/6 | Normal | +4.9% |

| 1000 | 3 / 3 | 0/6 | Mild, transient lethargy observed within 2 hours post-dose, resolved by 24 hours. | +4.5% |

| 2000 | 3 / 3 | 1/6 (1 Female) | Moderate lethargy, piloerection. One female found dead on Day 2. | +1.8% (survivors) |

Necropsy findings for the single mortality at 2000 mg/kg revealed mild gastrointestinal irritation. No significant findings in other dose groups.

Experimental Protocol: Acute Oral Toxicity Study

-

Animal Model: Use healthy, young adult Sprague-Dawley rats, nulliparous and non-pregnant females. Acclimatize animals for at least 5 days.

-

Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Dosing: Administer AV-44 via oral gavage as a single dose. The compound is formulated in a vehicle of 0.5% methylcellulose in water.

-

Dose Groups: Start with a dose of 300 mg/kg in a group of 3 females. Based on the outcome, proceed to higher (2000 mg/kg) or lower doses as per the OECD 423 guideline flowchart. A limit dose of 2000 mg/kg is used.

-

Observations: Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Body Weight: Record individual animal body weights just prior to dosing and on Days 7 and 14.

-

Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that died during the study) to examine for pathological changes.

Early Safety Pharmacology

Safety pharmacology studies are conducted to investigate potential adverse effects on major physiological systems. Early, in vitro assessments can de-risk a compound before proceeding to more complex in vivo models.

Data Summary: Key In Vitro Safety Pharmacology Assays

| Assay | Target | Endpoint | Result (IC50, µM) | Interpretation |

| hERG Patch Clamp | KCNH2 potassium channel | Inhibition of tail current | > 30 | Low risk of QT prolongation |

| CYP450 Inhibition | CYP3A4, CYP2D6 | Inhibition of metabolic activity | > 25 (for all isoforms) | Low risk of drug-drug interactions |

| AMES Test | S. typhimurium | Bacterial reverse mutation | Negative | Non-mutagenic |

Mandatory Visualizations

Experimental and Logical Workflows

References

The Enigmatic Compound SARS-CoV-2-IN-44: Unraveling its Structure-Activity Relationship Remains a Scientific Pursuit

Despite a comprehensive search of available scientific literature and databases, no specific information can be found for a compound designated as "SARS-CoV-2-IN-44." This indicates that "this compound" may be an internal compound identifier not yet disclosed in public-facing research, a misnomer, or a compound that has not been the subject of published structure-activity relationship (SAR) studies. As a result, a detailed technical guide on its SAR, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

While the requested in-depth analysis of this compound is not feasible, the principles of SAR studies are fundamental to the development of antiviral therapeutics against SARS-CoV-2. These studies systematically explore how chemical modifications to a lead compound affect its biological activity, providing crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

The General Approach to SARS-CoV-2 Inhibitor SAR Studies

The development of small molecule inhibitors against SARS-CoV-2 typically targets key viral proteins essential for replication and infection. These include the main protease (Mpro or 3CLpro), the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp). The SAR exploration for an inhibitor of any of these targets would generally follow a structured workflow.

A hypothetical workflow for a novel SARS-CoV-2 inhibitor, from initial discovery to lead optimization, is outlined below. This process illustrates the kind of data and methodologies that would be necessary to construct the requested technical guide for a compound like "this compound," were the information available.

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of a novel antiviral compound.

Key Experimental Protocols in Antiviral Drug Discovery

The SAR data for a potential SARS-CoV-2 inhibitor would be generated through a series of established experimental protocols. These assays are designed to quantify the compound's efficacy and characterize its mechanism of action.

Biochemical Assays

These assays directly measure the interaction between the compound and its purified target protein.

-

Enzyme Inhibition Assays (e.g., for Mpro or RdRp):

-

The purified viral enzyme (e.g., Mpro) is incubated with a fluorescently labeled substrate.

-

The inhibitor compound at varying concentrations is added to the reaction.

-

The enzymatic activity is measured by monitoring the cleavage of the substrate, which results in a change in fluorescence.

-

The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Cell-Based Assays

These assays assess the antiviral activity of the compound in the context of a living cell infected with SARS-CoV-2.

-

Antiviral Activity Assay (e.g., in Vero E6 cells):

-

A monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.

-

The cells are infected with a known titer of SARS-CoV-2.

-

The compound is added to the cell culture at various concentrations.

-

After an incubation period, the viral-induced cytopathic effect (CPE) is measured, or viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).

-

The half-maximal effective concentration (EC50) is determined, which is the concentration of the compound that inhibits viral replication by 50%.

-

-

Cytotoxicity Assay:

-

Uninfected cells are incubated with the compound at the same concentrations used in the antiviral assay.

-

Cell viability is measured using a colorimetric assay (e.g., MTT or MTS).

-

The half-maximal cytotoxic concentration (CC50) is calculated.

-

The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. A higher SI value is desirable.

-

The logical relationship for determining a promising lead compound from these primary assays is depicted below.

Caption: Logical flow for the identification of a promising antiviral lead compound based on in vitro assay results.

The Path Forward

The quest for novel and effective SARS-CoV-2 inhibitors is an ongoing global effort. The methodologies and principles outlined above are central to these endeavors. While information on "this compound" is currently unavailable, the framework for its potential evaluation is well-established. Should research on this compound be published in the future, a comprehensive technical guide detailing its structure-activity relationship could be developed, contributing to the arsenal of knowledge in the fight against COVID-19. Researchers and drug development professionals are encouraged to monitor scientific publications and patent literature for the emergence of new antiviral agents and their associated SAR studies.

Methodological & Application

Application Notes and Protocols for a Potent SARS-CoV-2 Inhibitor in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global effort to combat the COVID-19 pandemic has spurred the development of numerous antiviral compounds targeting various stages of the SARS-CoV-2 life cycle. This document provides detailed application notes and protocols for the characterization of a novel, potent SARS-CoV-2 inhibitor in common cell-based assays. The methodologies outlined here are designed to assess the inhibitor's efficacy, potency, and potential mechanism of action, providing a framework for its preclinical evaluation.

SARS-CoV-2, the causative agent of COVID-19, enters host cells through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[1][2][3][4] This process is often facilitated by host proteases such as TMPRSS2.[1][4] Following entry, the virus releases its RNA genome into the cytoplasm, leading to replication and the production of new viral particles.[3] The host innate immune response, involving signaling pathways like NF-κB and JAK/STAT, is crucial in controlling the infection, though SARS-CoV-2 has evolved mechanisms to antagonize these responses.[1][5][6]

The protocols described herein are intended to guide researchers in evaluating the antiviral activity of a novel inhibitor against SARS-CoV-2 in a laboratory setting.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize hypothetical quantitative data for a novel SARS-CoV-2 inhibitor, illustrating how to present key antiviral parameters.

Table 1: Antiviral Activity and Cytotoxicity in Different Cell Lines

| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Vero E6 | Plaque Reduction Assay | 0.15 | > 50 | > 333 |

| Calu-3 | Viral RNA Yield Reduction | 0.22 | > 50 | > 227 |

| A549-ACE2 | Viral RNA Yield Reduction | 0.18 | > 50 | > 277 |

Table 2: Efficacy Against Different SARS-CoV-2 Variants of Concern (VOCs) in Vero E6 cells

| Variant | Assay Type | IC50 (µM) | Fold Change vs. Wild Type |

| Wild Type (WA1) | Plaque Reduction Assay | 0.15 | 1.0 |

| Delta (B.1.617.2) | Plaque Reduction Assay | 0.18 | 1.2 |

| Omicron (B.1.1.529) | Plaque Reduction Assay | 0.25 | 1.7 |

Experimental Protocols

Cell Culture and Virus Propagation

1.1. Cell Lines:

-

Vero E6: African green monkey kidney epithelial cells. Highly permissive to SARS-CoV-2 infection.

-

Calu-3: Human lung adenocarcinoma epithelial cells. Endogenously express ACE2 and TMPRSS2.

-

A549-ACE2: Human lung carcinoma cells engineered to overexpress the ACE2 receptor.

1.2. Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) for Vero E6 and A549-ACE2, and Minimum Essential Medium (MEM) for Calu-3, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

1.3. SARS-CoV-2 Propagation:

-

Propagate SARS-CoV-2 isolates in Vero E6 cells at a low multiplicity of infection (MOI) of 0.01.

-

Harvest the virus supernatant when 80-90% cytopathic effect (CPE) is observed (typically 48-72 hours post-infection).

-

Clarify the supernatant by centrifugation and store at -80°C.

-

Determine viral titers using a plaque assay or TCID50 assay.

Plaque Reduction Neutralization Assay (PRNA)

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (IC50).

Workflow Diagram:

Caption: Workflow for the Plaque Reduction Neutralization Assay.

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.

-

Prepare two-fold serial dilutions of the inhibitor in serum-free DMEM.

-

Dilute SARS-CoV-2 to a concentration that will yield approximately 100 plaque-forming units (PFU) per well.

-

Mix equal volumes of the virus dilution and each inhibitor dilution and incubate for 1 hour at 37°C.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-inhibitor mixture and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.6% agarose.

-

Incubate the plates at 37°C for 72 hours.

-

Fix the cells with 4% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cells with 0.1% crystal violet.

-

Count the number of plaques and calculate the IC50 value by non-linear regression analysis.

Viral RNA Yield Reduction Assay

This assay measures the reduction in viral RNA production in the presence of the inhibitor using quantitative reverse transcription PCR (RT-qPCR).

Protocol:

-

Seed Calu-3 or A549-ACE2 cells in 24-well plates.

-

When cells reach 80-90% confluency, treat them with serial dilutions of the inhibitor for 2 hours.

-

Infect the cells with SARS-CoV-2 at an MOI of 0.1.

-

Incubate for 24-48 hours at 37°C.

-

Harvest the cell culture supernatant and extract viral RNA using a commercial kit.

-

Perform RT-qPCR targeting a conserved region of the SARS-CoV-2 genome (e.g., the N or E gene).

-

Quantify viral RNA levels relative to a standard curve and calculate the IC50.

Cytotoxicity Assay

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (CC50).

Protocol:

-

Seed cells in 96-well plates at an appropriate density.

-

The following day, treat the cells with serial dilutions of the inhibitor.

-

Incubate for the same duration as the antiviral assays (e.g., 48 or 72 hours).

-

Assess cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Calculate the CC50 value from the dose-response curve.

Mechanism of Action: Potential Signaling Pathway Inhibition

A potent SARS-CoV-2 inhibitor may act at various stages of the viral life cycle. One potential mechanism is the modulation of host signaling pathways that are crucial for viral replication or that are dysregulated during infection. The diagram below illustrates a hypothetical mechanism where the inhibitor blocks a signaling pathway activated by SARS-CoV-2, leading to a reduction in pro-inflammatory cytokine production and viral replication.

Caption: Hypothetical mechanism of a SARS-CoV-2 inhibitor.

This diagram depicts the inhibitor acting on a host signaling cascade, such as the NF-κB pathway, which is often activated upon viral recognition by pattern recognition receptors.[1][5] By blocking this pathway, the inhibitor could potentially reduce the virus-induced inflammatory response and may also interfere with cellular processes that the virus hijacks for its own replication.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vitro characterization of novel SARS-CoV-2 inhibitors. By systematically evaluating the antiviral potency, cytotoxicity, and spectrum of activity against different viral variants, researchers can effectively advance promising compounds through the drug development pipeline. The provided diagrams offer visual aids for understanding the experimental workflows and potential mechanisms of action, facilitating clear communication of scientific findings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous evaluation of antibodies that inhibit SARS-CoV-2 variants via multiplex assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of SARS-CoV-2 Transmission and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Use of SARS-CoV-2-IN-44 in a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a variety of viral proteins for its replication and propagation. One such critical enzyme is the main protease (Mpro), also known as 3C-like protease (3CLpro), which is essential for processing viral polyproteins into functional non-structural proteins. Inhibition of Mpro represents a key therapeutic strategy to disrupt the viral life cycle. SARS-CoV-2-IN-44 is an aurone-based compound that has been identified as an inhibitor of SARS-CoV-2 replication.[1] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy.

Mechanism of Action: this compound is characterized as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[2] By targeting this key enzyme, the compound effectively blocks the cleavage of viral polyproteins, thereby inhibiting viral replication. This targeted mechanism makes it a valuable tool for in vitro studies of SARS-CoV-2 inhibition.

Data Presentation

The following table summarizes the known in vitro activity of this compound. This data is essential for designing the appropriate concentration range for a plaque reduction assay.

| Compound | Target | EC50 | Cell Line | Cytotoxicity | Reference |

| This compound | SARS-CoV-2 Mpro | 0.6 µM | Calu-3 | Low cytotoxicity observed in Calu-3 cells. | [1] |

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA) Protocol for this compound

This protocol outlines the steps to assess the antiviral activity of this compound against SARS-CoV-2 by quantifying the reduction in viral plaque formation.

Materials:

-

Cell Line: Vero E6 cells (ATCC® CRL-1586™) are highly susceptible to SARS-CoV-2 infection and are recommended for this assay. Calu-3 cells can also be used.[1]

-

Virus: A well-characterized stock of SARS-CoV-2 (e.g., USA-WA1/2020 isolate) with a known titer in PFU/mL.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (for cell culture).

-

DMEM supplemented with 2% FBS and 1% penicillin-streptomycin (for viral infection and inhibitor dilution).

-

Overlay medium: 2X MEM containing 4% FBS, mixed 1:1 with 1.6% low-melting-point agarose.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Formalin (10% solution in PBS) or 4% paraformaldehyde for cell fixation.

-

-

Equipment:

-

6-well or 12-well tissue culture plates.

-

Biosafety cabinet (BSL-3).

-

CO2 incubator (37°C, 5% CO2).

-

Inverted microscope.

-

Pipettes and sterile tips.

-

Refrigerated centrifuge.

-

Procedure:

-

Cell Seeding:

-

One day prior to infection, seed Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of Inhibitor Dilutions:

-

On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Based on the known EC50 of 0.6 µM, a suggested starting concentration range for a dose-response curve would be from 0.01 µM to 10 µM (e.g., 10, 3.3, 1.1, 0.37, 0.12, 0.04, 0.01 µM).

-

Include a "no inhibitor" control (vehicle control, e.g., DMSO at the same concentration as in the highest inhibitor dilution).

-

-

Virus Preparation and Incubation with Inhibitor:

-

Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.

-

In a separate plate or tubes, mix equal volumes of each inhibitor dilution with the diluted virus.

-

Incubate the virus-inhibitor mixture for 1 hour at 37°C in a 5% CO2 incubator to allow the inhibitor to bind to the virus or viral proteins.

-

-

Infection of Cell Monolayer:

-

After the 1-hour incubation, remove the culture medium from the confluent Vero E6 cell monolayers.

-

Wash the monolayers once with PBS.

-

Inoculate the cells with the virus-inhibitor mixtures (in duplicate or triplicate for each concentration).

-

Also, include a "virus only" control (no inhibitor) and a "cell only" control (no virus, no inhibitor).

-

Adsorb the virus for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

-

-

Overlay Application:

-

After the adsorption period, aspirate the inoculum from each well.

-

Gently add 2 mL (for a 6-well plate) of the pre-warmed (42°C) overlay medium to each well.

-

Allow the agarose to solidify at room temperature for 20-30 minutes.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor).

-

Percentage of Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100.

-

Plot the percentage of inhibition against the inhibitor concentration on a logarithmic scale to generate a dose-response curve.

-

Determine the 50% effective concentration (EC50) from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of SARS-CoV-2 Main Protease (Mpro) Action

Caption: SARS-CoV-2 Mpro cleaves viral polyproteins into functional NSPs.

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for assessing this compound efficacy via plaque reduction.

References

Application Notes: High-Throughput Screening of SARS-CoV-2 Main Protease Inhibitors using a FRET-Based Assay

Topic: "SARS-CoV-2-IN-44" Application in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. A key drug target for SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication. Inhibition of Mpro activity blocks viral replication, making it an attractive target for antiviral drug development.

This application note describes the use of a hypothetical potent and selective Mpro inhibitor, "this compound," in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the SARS-CoV-2 main protease. The described fluorescence resonance energy transfer (FRET)-based assay provides a robust and sensitive method for large-scale screening of compound libraries.

Mechanism of Action of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein at specific recognition sites. The enzymatic activity of Mpro is crucial for the maturation of the virus and the assembly of the replication-transcription complex.[1][2][3] Inhibitors of Mpro, such as "this compound," are designed to bind to the active site of the enzyme, blocking its proteolytic activity and thus halting viral replication.

High-Throughput Screening Assay Principle

A fluorescence resonance energy transfer (FRET) assay is a common method for monitoring Mpro activity in a high-throughput format.[3] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The inhibitory potential of test compounds is determined by their ability to prevent this increase in fluorescence.

Data Presentation

The following table summarizes the hypothetical screening results for "this compound" and other control compounds in the Mpro FRET assay.

| Compound ID | Description | IC50 (nM) | Max Inhibition (%) | Z' Factor |

| This compound | Test Compound | 15.2 | 98.5 | N/A |

| GC376 | Positive Control | 25.8 | 99.1 | 0.88 |

| DMSO | Negative Control | N/A | 0 | 0.88 |

Table 1: Summary of HTS Assay Performance and "this compound" Potency. IC50 values represent the concentration of the compound required to inhibit 50% of Mpro activity. The Z' factor is a measure of the statistical effect size and is used to judge the suitability of an assay for HTS. A Z' factor between 0.5 and 1.0 is considered excellent.

Experimental Protocols

Reagents and Materials

-

Assay Buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

SARS-CoV-2 Mpro: Recombinant, purified enzyme.

-

FRET Substrate: [Fluorophore]-AVLQSGFR-[Quencher].

-

Test Compounds: "this compound" and library compounds dissolved in DMSO.

-

Positive Control: GC376 (a known Mpro inhibitor).

-

Negative Control: DMSO.

-

Assay Plates: 384-well, black, low-volume plates.

-

Plate Reader: Capable of fluorescence intensity measurements with appropriate excitation and emission wavelengths for the chosen FRET pair.

High-Throughput Screening Workflow

The following diagram illustrates the workflow for the primary high-throughput screening of compound libraries against SARS-CoV-2 Mpro.

Detailed Assay Protocol

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 50 nL of each test compound from the compound library stock plates into the 384-well assay plates.

-

Dispense 50 nL of the positive control (GC376) and negative control (DMSO) into designated wells.

-

-

Enzyme Addition:

-

Prepare a solution of SARS-CoV-2 Mpro in assay buffer to a final concentration of 20 nM.

-

Dispense 10 µL of the Mpro solution into each well of the assay plate.

-

-

Pre-incubation:

-

Centrifuge the plates briefly to ensure all components are mixed.

-

Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a solution of the FRET substrate in assay buffer to a final concentration of 400 nM.

-

Dispense 10 µL of the substrate solution into each well to start the enzymatic reaction. The final volume in each well will be 20 µL.

-

-

Fluorescence Measurement:

-

Immediately place the assay plates into a plate reader.

-

Measure the fluorescence intensity kinetically every 2 minutes for a total of 30 minutes.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The rate of reaction is determined from the linear phase of the kinetic read.

-

Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

-

-

Calculate Z' Factor:

-

The Z' factor is calculated for each plate to assess assay quality using the mean (μ) and standard deviation (σ) of the positive and negative controls: Z' = 1 - (3 * (σ_pos_ctrl + σ_neg_ctrl)) / |μ_pos_ctrl - μ_neg_ctrl|

-

-

Hit Identification:

-

Primary hits are identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Hit Confirmation and Follow-up

The following diagram outlines the logical progression from a primary hit to a confirmed lead compound.

Conclusion

The FRET-based high-throughput screening assay described provides a robust and reliable method for the identification of novel SARS-CoV-2 main protease inhibitors from large compound libraries. The hypothetical inhibitor, "this compound," demonstrates potent inhibition of Mpro in this assay format, highlighting its potential as a starting point for the development of effective antiviral therapeutics against COVID-19. The detailed protocols and workflows presented in this application note can be adapted by researchers to facilitate their own drug discovery efforts targeting this critical viral enzyme.

References

Application Notes and Protocols: Hypothetical Mpro Inhibitor (HMI) for In Vivo Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapeutics. A key target for the development of such therapeutics is the viral main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[1][2] Inhibition of Mpro activity effectively halts the viral life cycle, making it a prime target for antiviral drug development.[2]

This document provides detailed application notes and protocols for the in vivo evaluation of a Hypothetical Mpro Inhibitor (HMI) in animal models of SARS-CoV-2 infection. The information herein is based on established methodologies and data from published studies on various Mpro inhibitors.

Mechanism of Action

HMI is a potent and selective inhibitor of the SARS-CoV-2 Mpro. By binding to the active site of the enzyme, HMI prevents the processing of the viral polyproteins pp1a and pp1ab. This inhibition disrupts the formation of the viral replication-transcription complex (RTC), thereby blocking viral replication within the host cell.[3] Beyond its direct antiviral effect, inhibiting Mpro may also modulate the host's immune response. SARS-CoV-2 Mpro has been shown to cleave host proteins, such as NEMO (NF-κB essential modulator), which is a key component of the NF-κB signaling pathway involved in the innate immune response.[4] By inhibiting Mpro, HMI may help to restore a more balanced host immune response to the infection.

Data Presentation: In Vivo Efficacy of HMI

The following tables summarize representative quantitative data from in vivo studies of Mpro inhibitors in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection. This data is illustrative of the expected efficacy of a potent Mpro inhibitor like HMI.

Table 1: Reduction of Viral Load in Lung Tissue

| Treatment Group | Dose (mg/kg) | Route of Administration | Timepoint (days post-infection) | Mean Viral Load Reduction (log10 RNA copies/g tissue) vs. Vehicle |

| Vehicle Control | - | Oral Gavage | 3 | 0 |

| HMI | 100 | Oral Gavage | 3 | 2.5 |

| HMI | 300 | Oral Gavage | 3 | 4.0 |

| Vehicle Control | - | Intraperitoneal | 3 | 0 |

| HMI | 50 | Intraperitoneal | 3 | 3.0 |

| HMI | 150 | Intraperitoneal | 3 | 4.5 |

Data is hypothetical and based on trends observed in published studies.[2][5]

Table 2: Amelioration of Lung Pathology

| Treatment Group | Dose (mg/kg) | Route of Administration | Timepoint (days post-infection) | Mean Lung Histopathology Score |

| Vehicle Control | - | Oral Gavage | 5 | 3.5 (Severe) |

| HMI | 300 | Oral Gavage | 5 | 1.0 (Mild) |

| Vehicle Control | - | Intraperitoneal | 5 | 3.8 (Severe) |

| HMI | 150 | Intraperitoneal | 5 | 0.8 (Mild) |

Scoring based on a 0-4 scale (0=normal, 1=mild, 2=moderate, 3=marked, 4=severe) assessing inflammation, alveolar damage, and edema.[6][7]

Table 3: Pharmacokinetic Profile of HMI in Mice

| Parameter | Oral Administration (100 mg/kg) | Intraperitoneal Administration (50 mg/kg) |

| Cmax (µM) | 8.5 | 12.2 |

| Tmax (h) | 1.0 | 0.5 |

| AUC (µM*h) | 45.7 | 55.3 |

| Half-life (h) | 4.2 | 3.8 |

Data is hypothetical and based on typical pharmacokinetic profiles of small molecule inhibitors.[3][4]

Experimental Protocols

Animal Model

The K18-hACE2 transgenic mouse model is recommended for these studies. These mice express the human ACE2 receptor under the control of the human cytokeratin 18 promoter, rendering them susceptible to SARS-CoV-2 infection and developing a disease that recapitulates aspects of severe COVID-19 in humans, including significant viral replication in the lungs and associated pathology.[8]

Virus Strain

A well-characterized strain of SARS-CoV-2 should be used. For initial efficacy studies, an early isolate such as USA-WA1/2020 can be utilized. Subsequent studies may involve currently circulating variants of concern.

Infection Protocol

-

K18-hACE2 mice (8-12 weeks old, mixed sex) are anesthetized with isoflurane.

-

Mice are intranasally inoculated with a dose of 1 x 10^4 plaque-forming units (PFU) of SARS-CoV-2 in a total volume of 50 µL of sterile phosphate-buffered saline (PBS).

HMI Formulation and Administration

-

Oral Formulation: HMI is suspended in a vehicle solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

-

Intraperitoneal Formulation: HMI is dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile water.

Administration Protocols:

-

Oral Gavage:

-

Intraperitoneal Injection:

-

Restrain the mouse to expose the abdomen.

-

Insert a 27-gauge needle into the lower right quadrant of the peritoneum at a 30-45 degree angle.[12]

-

Aspirate to ensure the needle is not in an organ or blood vessel before injecting the HMI formulation.[13]

-

The maximum volume for intraperitoneal injection in mice is 10 mL/kg.[14]

-

Treatment Regimen

Treatment with HMI or vehicle control should be initiated 4 hours post-infection and continued twice daily (every 12 hours) for 5 days.

Efficacy Endpoints

-

Viral Load in Lung Tissue (Day 3 post-infection):

-

Mice are euthanized, and lung tissues are collected.

-

A portion of the lung is homogenized in a suitable lysis buffer.

-

Total RNA is extracted using a commercial kit.

-

SARS-CoV-2 RNA levels are quantified by quantitative reverse transcription PCR (qRT-PCR) targeting a conserved region of the viral genome (e.g., the E or N gene).[15][16]

-

Results are expressed as viral RNA copies per gram of tissue.[17]

-

-

Lung Histopathology (Day 5 post-infection):

-

Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Tissue sections are stained with hematoxylin and eosin (H&E).

-

A blinded pathologist scores the lung sections for the severity of inflammation, alveolar septal thickening, and proteinaceous debris in the alveolar spaces.[18][19]

-

Visualizations

Caption: Mechanism of action of HMI in inhibiting SARS-CoV-2 replication.

Caption: Workflow for in vivo efficacy testing of HMI in a mouse model.

Caption: Inhibition of Mpro by HMI can prevent the cleavage of NEMO.

References

- 1. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mouse models of lung-specific SARS-CoV-2 infection with moderate pathological traits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainvta.tech [brainvta.tech]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. ltk.uzh.ch [ltk.uzh.ch]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. mdpi.com [mdpi.com]

- 16. who.int [who.int]

- 17. Quantification of the Middle East Respiratory Syndrome-Coronavirus RNA in Tissues by Quantitative Real-Time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of model‐specific histopathology in mouse models of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Viral Entry: Application Notes and Protocols for SARS-CoV-2 Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing hypothetical small molecule inhibitors in the study of SARS-CoV-2 viral entry mechanisms. While a specific inhibitor designated "SARS-CoV-2-IN-44" is not documented in the public scientific literature, the principles and methodologies outlined herein are broadly applicable to the characterization of novel compounds targeting this critical stage of the viral life cycle. These guidelines will enable researchers to assess the efficacy and mechanism of action of potential viral entry inhibitors.

Introduction to SARS-CoV-2 Entry

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) initiates infection by entering host cells through a multi-step process.[1][2][3] The viral spike (S) protein first binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[2][4][5] Subsequently, the S protein is cleaved by host proteases, such as transmembrane protease, serine 2 (TMPRSS2) at the cell surface or cathepsins in the endosomes, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[1][5][6] This entry process represents a key target for the development of antiviral therapeutics.

Characterization of Viral Entry Inhibitors

The following sections detail experimental protocols to characterize the inhibitory activity of a compound against SARS-CoV-2 entry.

Data Presentation: Quantitative Analysis of Inhibitory Activity

A crucial aspect of characterizing any potential antiviral is the quantitative assessment of its potency. The following table provides a template for summarizing key quantitative data for a hypothetical inhibitor.

| Parameter | Description | Result (Hypothetical) |

| IC50 (Pseudovirus) | The half-maximal inhibitory concentration against SARS-CoV-2 pseudovirus entry. | 50 nM |

| IC50 (Authentic Virus) | The half-maximal inhibitory concentration against authentic SARS-CoV-2 infection. | 75 nM |

| CC50 | The half-maximal cytotoxic concentration in the host cell line. | >10 µM |

| Selectivity Index (SI) | The ratio of CC50 to IC50 (Authentic Virus), indicating the therapeutic window. | >133 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is a safe and effective method to screen for inhibitors of SARS-CoV-2 S protein-mediated entry. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the SARS-CoV-2 S protein and carrying a reporter gene (e.g., luciferase or GFP).

Materials:

-

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

-

SARS-CoV-2 S-pseudotyped virus (e.g., luciferase-expressing)

-

Test inhibitor compound

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T-hACE2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of the test inhibitor in complete DMEM.

-

Pre-incubate the SARS-CoV-2 pseudovirus with the diluted inhibitor for 1 hour at 37°C.

-

Remove the culture medium from the cells and add the virus-inhibitor mixture.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

Remove the supernatant and lyse the cells.

-

Add luciferase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

This assay measures the ability of an inhibitor to block the replication of infectious SARS-CoV-2.

Materials:

-

Vero E6 cells

-

Authentic SARS-CoV-2 virus stock

-

Test inhibitor compound

-

Complete Minimum Essential Medium (MEM) with 2% FBS

-

Agarose overlay (e.g., 1% SeaPlaque agarose in MEM)

-

Crystal violet staining solution

-

6-well cell culture plates

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test inhibitor in complete MEM.

-

Mix the diluted inhibitor with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

-

Wash the Vero E6 cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-inhibitor mixture and incubate for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with the agarose overlay medium.

-

Incubate for 2-3 days at 37°C, 5% CO2 until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with crystal violet.

-